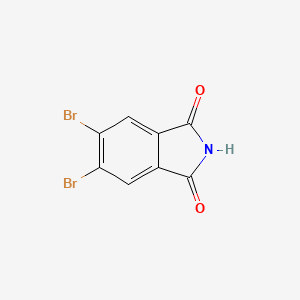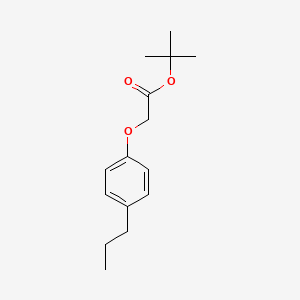
Tert-butyl 2-(4-propylphenoxy)acetate
描述
Tert-butyl 2-(4-propylphenoxy)acetate: is an organic compound with the molecular formula C15H22O3 It is a derivative of acetic acid and features a tert-butyl ester group along with a propyl-substituted phenoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-propylphenoxy)acetate typically involves the esterification of 2-(4-propylphenoxy)acetic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as mesoporous silica with balanced Brönsted and Lewis acid sites can be used to optimize the reaction conditions and improve selectivity .
化学反应分析
Types of Reactions: Tert-butyl 2-(4-propylphenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(4-propylphenoxy)acetic acid and tert-butyl alcohol.
Oxidation: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Substitution: Electrophilic reagents such as nitric acid or bromine can be used under controlled conditions.
Major Products Formed:
Hydrolysis: 2-(4-propylphenoxy)acetic acid and tert-butyl alcohol.
Oxidation: Various oxidized phenoxy derivatives.
Substitution: Substituted phenoxyacetates with different functional groups on the aromatic ring.
科学研究应用
Chemistry: Tert-butyl 2-(4-propylphenoxy)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ester group makes it a versatile building block for various chemical transformations.
Biology and Medicine: While specific biological applications of this compound are not well-documented, compounds with similar structures are often explored for their potential pharmacological properties. Research may focus on its interactions with biological targets and its potential as a drug candidate.
Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various applications in coatings, adhesives, and other materials .
作用机制
The mechanism of action of tert-butyl 2-(4-propylphenoxy)acetate in chemical reactions involves the activation of its ester and phenoxy groups. The ester group can undergo nucleophilic attack, leading to hydrolysis or transesterification reactions. The phenoxy group can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile.
相似化合物的比较
Tert-butyl acetate: A simpler ester used as a solvent and in various chemical reactions.
2-(4-propylphenoxy)acetic acid: The acid precursor to tert-butyl 2-(4-propylphenoxy)acetate.
Phenoxyacetic acid derivatives: Compounds with similar phenoxy groups but different ester or acid functionalities.
Uniqueness: this compound is unique due to its combination of a bulky tert-butyl ester group and a propyl-substituted phenoxy group.
属性
IUPAC Name |
tert-butyl 2-(4-propylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-5-6-12-7-9-13(10-8-12)17-11-14(16)18-15(2,3)4/h7-10H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLUVVFRGOAMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


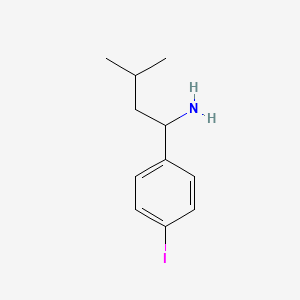


![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B1403307.png)
![4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline](/img/structure/B1403308.png)
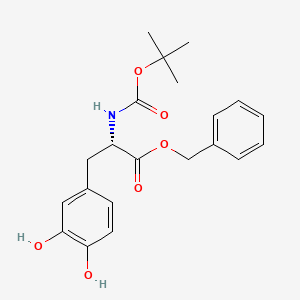
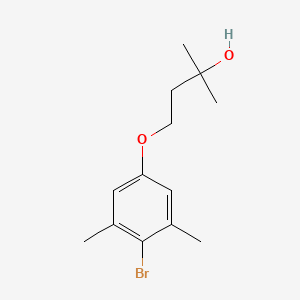
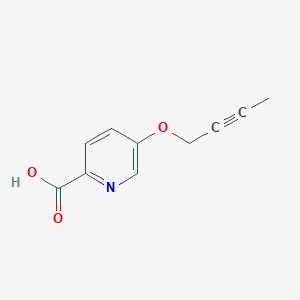

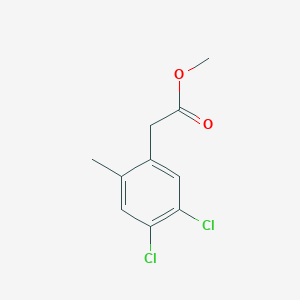
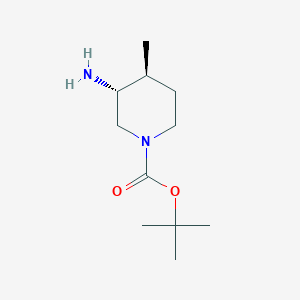
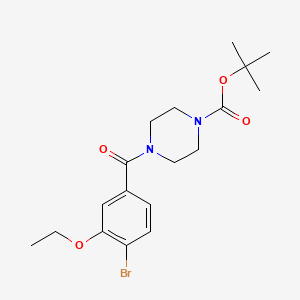
![4,10-dibromo-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1403321.png)
